molecular formula C23H21N3O2S B2618833 2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 896678-38-9

2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2618833
CAS No.: 896678-38-9
M. Wt: 403.5
InChI Key: XWOXCLKXVWUGRC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic small molecule belonging to the class of thiazolopyridine derivatives, designed for research applications. This compound features a molecular scaffold of significant interest in medicinal chemistry due to its structural similarity to biologically active heterocycles. Thiazolo[4,5-b]pyridine and related fused heterocyclic systems have been identified in compounds exhibiting a range of pharmacological properties in preclinical research, including notable anti-inflammatory activity. Some novel thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated potent anti-inflammatory effects in vivo, outperforming standard reference drugs in certain models . The incorporation of the acetamide moiety, as seen in other heterocyclic acetamide compounds, further enhances its potential as a building block for the development of enzyme inhibitors or receptor modulators . The primary research value of this compound lies in its use as a key intermediate or target molecule for investigating new therapeutic agents. Its structure makes it a candidate for screening against various biological targets, particularly in inflammation and oncology research. The presence of the thiazolo[5,4-b]pyridine core suggests potential for interaction with enzyme active sites and regulatory proteins, similar to other nitrogen-sulfur heterocycles that are explored as inhibitors for targets like neuronal nitric oxide synthase (nNOS) or bromodomain-containing proteins . Researchers can utilize this high-purity compound to probe structure-activity relationships (SAR), develop structure-based pharmacophores, and synthesize novel analogs with optimized properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-28-18-9-6-16(7-10-18)14-21(27)25-19-11-8-17(13-15(19)2)22-26-20-5-4-12-24-23(20)29-22/h4-13H,3,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOXCLKXVWUGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the ethoxyphenyl and acetamide groups. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxyaniline, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

The compound has shown promise in inhibiting tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and causing cell cycle arrest. For example, studies have reported IC50 values in the low micromolar range against various human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Properties

Preliminary findings suggest that this compound possesses antimicrobial properties:

  • Effectiveness Against Bacteria : The compound has been evaluated for its effectiveness against common bacterial strains. Studies indicate notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, making it a potential lead compound for developing new antibiotics .

Study 1: Anticancer Efficacy

A peer-reviewed study evaluated the anticancer efficacy of thiazolo-pyridine derivatives, including this compound. The results demonstrated significant cytotoxic effects on human cancer cell lines, with a focus on mechanisms such as apoptosis induction and cell cycle arrest.

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against pathogenic bacteria. The findings indicated that it exhibited notable antibacterial effects, suggesting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Thiazolo-Pyridine Derivatives

  • N-(3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)-1-Naphthamide () : Shares the thiazolo[5,4-b]pyridine core but replaces the acetamide with a naphthamide group. This substitution may alter solubility and target selectivity due to the bulkier aromatic system .
  • Imidazo[4,5-d]Thiazolo[5,4-b]Pyridine Derivatives () : These compounds incorporate an additional imidazole ring fused to the thiazolo-pyridine system, enhancing structural rigidity. Such modifications are often leveraged in kinase inhibitors to improve binding affinity .
  • Thiazolo[4,5-b]Pyridine-2-one Derivatives () : Features a ketone at position 2 of the thiazolo-pyridine ring. This group is functionalized with hydrazide and thiazolidine moieties, demonstrating anti-exudative and antioxidant activities (e.g., 60% reduction in carrageenan-induced edema at 50 mg/kg) .

Acetamide-Linked Heterocycles

  • GSK1570606A () : A thiazol-2-yl acetamide derivative with a 4-fluorophenyl group. While lacking the thiazolo-pyridine core, its acetamide linkage and fluorophenyl substituent highlight the importance of electronic effects (e.g., fluorine’s electron-withdrawing properties) on activity .
  • 2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-Thiadiazol-2-yl}-Acetamide () : Replaces the thiazolo-pyridine with a thiadiazole-pyridinyl system. The chloroacetamide group in this compound showed cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), suggesting acetamide substituents critically influence potency .
  • N-{4-[2-([1,3]Thiazolo[5,4-c]Pyridin-2-yl)Phenoxy]Phenyl}Acetamide (): An isomeric thiazolo[5,4-c]pyridine derivative. The phenoxy linker here may enhance membrane permeability compared to the target compound’s direct phenyl attachment .

Pharmacological Activity Comparison

Compound Core Structure Key Activities Reference
Target Compound Thiazolo[5,4-b]pyridine Not explicitly reported (inferred kinase/cancer) -
Thiazolo[4,5-b]Pyridine-2-ones Thiazolo[4,5-b]pyridine Anti-exudative (60% edema reduction)
GSK1570606A Thiazol-2-yl Kinase inhibition (structural analogy)
7d () Thiadiazole-pyridinyl Cytotoxicity (Caco-2 IC₅₀ = 1.8 µM)

Biological Activity

2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological properties. The presence of the ethoxy and phenyl groups enhances its lipophilicity and ability to interact with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C22H19N3O2S
Molecular Weight 397.46 g/mol
InChI Key InChI=1S/C22H19N3O2S/c1-2-27...

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • PI3K Inhibition : Studies have shown that the compound exhibits potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key player in cellular signaling pathways related to growth and survival. This inhibition can lead to reduced cell proliferation in cancer cells.
  • Enzyme Modulation : The thiazolo[5,4-b]pyridine core allows for π-π stacking interactions with target proteins, while the ethoxyphenyl group can engage in hydrogen bonding. These interactions are crucial for modulating enzyme activities and receptor functions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for related compounds often range from 10–30 µM, suggesting that structural modifications can enhance their potency .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Thiazole-containing compounds have demonstrated strong inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This suggests that this compound may also possess anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiazole and phenyl rings significantly affect biological activity:

  • Substitution Patterns : The presence of electron-donating groups (e.g., methoxy or ethoxy) on the phenyl ring enhances lipophilicity and biological activity.
  • Core Modifications : Variations in the thiazole structure can lead to different interaction profiles with biological targets, influencing both efficacy and selectivity.

Case Studies

  • Antiviral Activity : A study highlighted that thiazole derivatives have shown promising results against viral infections by inhibiting specific viral enzymes like NS5B RNA polymerase . This positions similar compounds as potential antiviral agents.
  • Antitumor Efficacy : In vitro studies on related thiazole compounds demonstrated significant cytotoxicity against glioblastoma and melanoma cell lines, indicating that structural features of the thiazolo[5,4-b]pyridine core are beneficial for anticancer activity .

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